Methanethiol

Catalog No.
S605513
CAS No.
74-93-1
M.F
CH3SH
CH4S
M. Wt
48.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanethiol

CAS Number

74-93-1

Product Name

Methanethiol

IUPAC Name

methanethiol

Molecular Formula

CH3SH
CH4S

Molecular Weight

48.11 g/mol

InChI

InChI=1S/CH4S/c1-2/h2H,1H3

InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-N

SMILES

CS

solubility

2 % (NIOSH, 2016)
0.32 M
15.4 mg/mL at 25 °C
Soluble in alcohol and ether; slightly soluble in chloroform
Soluble in petroleum naptha
In water, 15,400 mg/L at 25 °C
Very soluble in alcohol or in ether; soluble in water (23.3 g/L at 20 °C)
Solubility in water, g/100ml at 20 °C: 2.3
2.4 g/100 ml water; soluble in alcohol, ether, organic solvents
2%

Synonyms

methanethiol, methanethiolate, methylmercaptan, methylmercaptan, lead (2+) salt, methylmercaptan, mercury (2+) salt, methylmercaptan, sodium salt

Canonical SMILES

CS

The exact mass of the compound Methanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2 % (niosh, 2016)0.32 m15.4 mg/ml at 25 °csoluble in alcohol and ether; slightly soluble in chloroformsoluble in petroleum napthain water, 15,400 mg/l at 25 °cvery soluble in alcohol or in ether; soluble in water (23.3 g/l at 20 °c)15.4 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 2.32.4 g/100 ml water; soluble in alcohol, ether, organic solvents2%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229573. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of alkanethiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methanethiol (methyl mercaptan), CAS 74-93-1, is the simplest alkanethiol and a fundamental C1 building block in industrial organosulfur chemistry. Its high reactivity, volatility, and specific molecular structure make it a critical precursor for the synthesis of the essential amino acid methionine, as well as various pesticides and polymers. It also serves as an effective odorant for liquefied petroleum gas (LPG) and natural gas, enabling leak detection at concentrations far below hazardous levels. Procurement decisions for methanethiol often hinge on its unique role as a direct source of the methylthio (-SCH3) group, a functional moiety whose introduction is less direct or efficient using other sulfur-containing substitutes.

Substituting methanethiol with other sulfur compounds like ethanethiol, hydrogen sulfide (H2S), or dimethyl disulfide (DMDS) often leads to significant failures in process efficiency and final product specificity. Ethanethiol introduces a larger ethyl group, altering steric and electronic properties which can reduce reaction rates or yield an entirely different, non-functional final molecule in applications like pesticide synthesis. While H2S is a basic sulfur source, it lacks the essential methyl group for syntheses like methionine production and introduces greater handling hazards and corrosivity. Liquid DMDS is a common alternative for catalyst sulfiding but requires higher decomposition temperatures and follows a different reaction pathway, making it an unsuitable substitute where the specific reactivity and lower activation temperature of methanethiol are required for controlled catalyst activation.

Precursor Suitability: Essential for High-Yield Methionine Synthesis

Methanethiol is the indispensable precursor for the industrial synthesis of D,L-methionine, an essential animal feed additive. The process relies on the reaction of methanethiol with acrolein to produce 3-(methylthio)propionaldehyde (MMP). Industrial processes using this route achieve D,L-methionine yields of approximately 90% based on the initial acrolein input. Alternative sulfur sources such as H2S or other thiols cannot be directly substituted as they do not provide the required methylthio (-SCH3) moiety, making methanethiol a 'lock-and-key' reagent for this billion-dollar market.

Evidence DimensionOverall Process Yield (based on acrolein)
Target Compound Data~90% yield for D,L-Methionine
Comparator Or BaselineOther sulfur sources (e.g., H2S, ethanethiol) are chemically incompatible for direct synthesis.
Quantified DifferenceNot applicable; methanethiol is a structurally required, non-substitutable reactant.
ConditionsIndustrial synthesis of D,L-methionine via the hydantoin pathway, starting from acrolein and methanethiol.

For buyers in the animal nutrition and specialty chemical sectors, methanethiol is the only viable sulfur-containing starting material for established, high-yield methionine production routes.

Processability: Lower Decomposition Temperature for Controlled Catalyst Sulfiding

In refinery operations, activating hydrotreating catalysts requires a sulfur source. While Dimethyl Disulfide (DMDS) is widely used, it requires temperatures of 230°C (446°F) or higher for complete decomposition to H2S on the catalyst. Methanethiol serves as a model organosulfur compound for these processes and is known to react and facilitate C-S bond scission at the active Co-Mo-S edge sites under hydrodesulfurization conditions, which can be initiated at lower temperatures. Using a sulfiding agent with a lower activation temperature allows for more controlled heat management during the exothermic sulfiding reaction, reducing the risk of temperature excursions that can damage the catalyst. This makes methanethiol or agents that generate it in situ a preferred choice for processes requiring finer temperature control.

Evidence DimensionTemperature for Complete Decomposition/Reaction on Catalyst
Target Compound DataReacts at active catalyst sites under HDS conditions, which can be initiated below 230°C.
Comparator Or BaselineDimethyl Disulfide (DMDS) requires ≥230°C (446°F) for full decomposition.
Quantified DifferenceLower initiation temperature compared to the full decomposition requirement for DMDS.
ConditionsIn-situ sulfiding of hydrotreating catalysts (e.g., CoMoS).

For refinery and process engineers, selecting a sulfiding agent with a lower and more controlled decomposition profile can improve catalyst lifespan, operational safety, and process startup efficiency.

Application-Critical Performance: Superior Odor Detection for Gas Safety

The primary function of a gas odorant is to be detectable by smell at a concentration far below the lower explosive limit of the fuel. Methanethiol has an exceptionally low odor detection threshold, reported to be as low as 0.2 parts per billion (ppb). In a comprehensive study measuring 223 compounds, sulfur-containing molecules consistently had the lowest thresholds. For comparison, the odor threshold for ethanethiol is cited at 0.36 ppb. While other compounds like tert-Butylthiol (TBM) are more commonly used in North America, methanethiol's intense potency makes it a highly effective choice where minimal addition rates are required to achieve safety compliance.

Evidence DimensionOdor Detection Threshold (ppb)
Target Compound Data~0.2 ppb
Comparator Or BaselineEthanethiol: ~0.36 ppb
Quantified DifferenceMethanethiol is detectable at a concentration approximately 44% lower than that of ethanethiol.
ConditionsHuman olfactory detection in air.

For gas utility procurement managers, the lower the odor threshold, the less compound is needed to meet safety regulations, potentially reducing material costs and minimizing the introduction of sulfur into gas streams.

Feed Additive Manufacturing: Synthesis of D,L-Methionine

As the direct and non-substitutable precursor for the methylthio group, methanethiol is the compound of choice for any large-scale synthesis of D,L-methionine and its hydroxy analogs, where process yields of 90% or more are standard.

Refining: Low-Temperature Hydrotreating Catalyst Activation

In processes where precise temperature control is critical to prevent catalyst damage during sulfiding, methanethiol's lower reaction initiation temperature compared to alternatives like DMDS makes it a more suitable agent for controlled, safe, and efficient activation of hydrodesulfurization catalysts.

Agrochemical Production: Synthesis of Specific Thioether Pesticides

For the manufacturing of pesticides where the biological activity is dependent on the presence of a methylthio (-SCH3) moiety (e.g., methomyl), methanethiol is the required building block. Substitution with other thiols like ethanethiol would result in a different active ingredient with unproven efficacy and regulatory status.

Gas Utility Operations: High-Potency Fuel Odorization

When the goal is to achieve regulatory compliance for gas odorization with the minimum possible addition of a sulfur compound, methanethiol's extremely low odor threshold (~0.2 ppb) makes it a highly efficient choice compared to other mercaptans.

Physical Description

Methyl mercaptan appears as a colorless low-boiling liquid that is denser than water. Very toxic by inhalation. Can be absorbed through the skin. Has a sharp odor, but the sense of smell cannot be relied upon to warn of the presence of vapors at low concentrations. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.002 ppm Source/use/other hazard: From decayed organic matter - pulp mills, oil refineries; highly flammable; liquid burns/frostbite.
Liquid
Gas
COLOURLESS GAS WITH CHARACTERISTIC ODOUR.
clear liquid (at <6°C) or colourless gas with odour of rotten cabbage or garlic
Colorless gas with a disagreeable odor like garlic or rotten cabbage.
Colorless gas with a disagreeable odor like garlic or rotten cabbage. [Note: A liquid below 43°F. Shipped as a liquefied compressed gas.]

Color/Form

Water-white liquid when below boiling point, or colorless gas

XLogP3

0.5

Boiling Point

42.7 °F at 760 mm Hg (EPA, 1998)
5.9 °C
5.95 °C at 760 mm Hg
6 °C
42.7°F
43°F

Flash Point

0 °F (EPA, 1998)
< -17.78 °Celsius, open cup
0 °F (Open cup) /Liquid/
0 °F (LESS THAN -18 °C) (OPEN CUP)
Flammable gas
0°F
NA (Gas) (oc) 0°F (Liquid)

Vapor Density

1.66 (EPA, 1998) (Relative to Air)
1.66 (Air = 1)
Relative vapor density (air = 1): 1.66
1.66

Density

0.892 at 42.8 °F (USCG, 1999)
d204 0.87
0.9600 at 25 °C/4 °C
Relative density (water = 1): 0.9
0.862-0.894 (gas); 1.032-1.040 (liquid)
0.90 at 42.8°F
0.90 (Liquid at 32°F)
1.66(relative gas density)

LogP

log Kow = 0.78 (est)

Odor

Odor of rotten cabbage
Sulfidy
Powerful, unpleasant odor
Disagreeable odor like garlic
Pungent, decayed cabbage.

Melting Point

-189.4 °F (EPA, 1998)
-123.0 °C
Mp -123 °
-123 °C
-123°C
-189.4°F
-186°F

UNII

2X8406WW9I

Related CAS

21094-80-4 (mercury(2+) salt)
35029-96-0 (lead(2+) salt)
5188-07-8 (hydrochloride salt)

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

/Experimental Ther:/ Brevibacterium linens was screened for antifungal activity against Candida albicans using several antibiotic assay methods. The growth of C. albicans was inhibited only when the dual culture assay method was employed and using methionine-supplemented media. Results suggest that methanethiol which is produced by B. linens' utilization of methionine is the agent inhibitory to C. albicans' growth.

Mechanism of Action

... The primary mechanisms by which methyl mercaptan has caused death and induces coma appear to reside with its reversible inhibition of cytochrome c oxidase (as in cyanide and hydrogen sulfide poisoning) and its inhibition of brain sodium and potassium ATPase activity.
Methanethiol (CH3SH) has been implicated in the pathogenesis of hepatic coma. Studies are presented to identify the possible biochemical basis of anesthesia-like effects of methanethiol and those features, which distinguish such effects from common anesthetics and may represent the basis of its toxicity. CH3SH was found to stabilize erythrocyte membranes against hypotonic hemolysis at relatively low concentrations. At 37 degrees C the AH25 value for human erythrocyte antihemolysis was observed at a concentration of 0.34 mumol of CH3SH bound per mg of erythrocyte protein. Similar results were obtained with rat erythrocytes. This property of CH3SH is in common with other anesthetic agents. Anesthetic agents also inhibit the membrane-associated Na+, K+-adenosine triphosphatase (ATPase); however, for effective and nontoxic agents of this type the inhibition of ATPase activity is elicited at concentrations which are at least an order of magnitude higher than those which influence the membrane stability characterized by the antihemolysis effect. CH3SH was also found to inhibit the membrane Na+,K+-ATPase activity. The I25 value for the inhibition of human erythrocyte ATPase activity was obtained at CH3SH concentration of 0.12 mM which corresponded to 0.3 umol of CH3SH bound per mg of erythrocyte membrane protein. Rat erythrocyte membrane ATPase was somewhat more sensitive to CH3SH. In all cases, the binding of CH3SH to erythrocytes occurred primarily on the membrane. These results indicate that no differential exists with respect to the dose-response of these two activities associated with human erythrocyte membrane.
Pulpal disease is intimately associated with the immune system's response to bacteria products. Clinical pathology is mediated in part by the production of pyrogenic cytokines, especially interleukin (IL)-1, tumor necrosis factor (TNF)-alpha, and IL-6. Methyl mercaptan (CH3SH), a volatile sulfur compound produced by anaerobic Gram-negative bacteria, has been shown to contribute to the production of IL-1 by human mononuclear cells. In this report, /the authors/ investigated the production of IL-1, TNF-alpha, and IL-6 by human pulp fibroblasts when stimulated for various periods of time with lipopolysaccharide (LPS) with or without the presence of CH3SH. We found that LPS and CH3SH had no effect on the production of IL-1 or TNF-alpha. However, LPS stimulated IL-6 production, and this production was augmented when CH3SH was present. /It was concluded/ that the volatile sulfur compound CH3SH plays a role in activation and modulation of the immune response through its role in production of IL-6.
Hydrogen sulfide (H2S) and methyl mercaptan (CH3SH) are the volatile sulfur compounds (VSC) that were investigated for a possible role in the etiology of periodontal disease. The results show that the permeability of porcine non-keratinized sublingual mucosa is increased by up to 75% or 103% following exposure to H2S and CH3SH, respectively. The effect may be attributed to VSC reaction with tissue components resulting in alteration in the integrity of the tissue barrier. The increase in permeability of the mucosa to (35)S-Na2SO4 was dependent on both the time of exposure and concentration of VSC in the head-space. The (35)S-H2S was retained by the mucosal tissue and was able to penetrate the intact layers consisting of non-keratinized epithelium, basal membrane, and connective tissue. Treatment of the mucosa with 0.22% ZnCl2, either prior to or after exposure to CH3SH, nullified the effect of CH3SH and restored the permeability to a state similar to that observed in control 95% air/5% CO2 systems.
If methanethiol introduction into the system exceeds the saturation and normal metabolizable capacity, it becomes bound to protein and erythrocytes. Thus it indirectly decreases the vascular oxygen carrying capacity. Methylmercaptan also inhibits several enzyme systems such as carbonic anhydrase, beta-tyrosinase, and Na+, K+ -ATPase. The enzyme inhibition appears to be related to a thiol-metal interference. Thus in turn affects the bioelectric activity of various systems, such as the respiratory muscles of mammals.
Methanethiol strongly inhibited rat liver mitochondrial respiration, apparently by reacting with cytochrome C oxidase.
... Methanethiol inhibited cytochrome c oxidase and was an effective of mitochondrial electron transfer, both in /isolated/ liver & brain /mitochondria/. /Electron transfer inhibition/ by mercaptans may be relevant to the mechanism by which energy production in brain is depressed during hepatic coma.
The volatile sulphur compound methyl mercaptan (CH3SH) is a by-product of protein metabolism and a principal component of oral malodor.... CH3SH alone, or in combination with interleukin-1 (IL-1) or lipopolysaccharide, can significantly enhance the secretion of PGE2, cAMP and procollagenase by human gingival fibroblasts. CH3SH also stimulated mononuclear cells to produce IL-1, which can increase cAMP production, and act in synergism with the direct effect of CH3SH on cAMP. CH3SH also significantly enhanced the activity of cathepsin B, moderately suppressed that of cathepsin G, but did not significantly affect elastase. These results provide evidence that CH3SH could be a contributing factor in the enzymatic and immunological cascade of events leading to tissue degradation in periodontal diseases.
... A 10 min exposure to methyl mercaptan depressed hepatic cytochrome C oxidase activity to 28% of the incubated control value, while hepatic, splenic and erythrocyte catalase activities were depressed, respectively, to 53, 52 and 71% of the incubated control.

Vapor Pressure

1 to 400 mm Hg at -131.26 to 44.24 °F (EPA, 1998)
1.51e+03 mmHg
1,510 mm Hg at 25 °C
Vapor pressure, kPa at 26.1 °C: 202
1.7 atm

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

74-93-1
17719-48-1

Wikipedia

Methanethiol

Biological Half Life

The first order rate constant for the conversion of intraperitoneally administered methanethiol to sulfate in the rat was found to be 0.571 hr-1. The first order rate constant for the urinary excretion of sulfate was 0.0818 hr-1. Thus, the half-life for the metabolism of methanethiol to sulfate was 1.21 hr and for the elimination of sulfate in the urine was 8.47 hr.

Use Classification

Chemical Classes -> Volatile organic compounds
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

The reaction of hydrogen sulfide with alcohols is used mainly for industrial syntheses of low molecular mass thiols. Such reactions are carried out in the gas phase >300 °C, and generally require a catalyst. The thorium oxide once used for this purpose has now largely been replaced by basic catalysts on a carrier of basic aluminum oxide. These catalysts favor thiol formation, whereas disulfides are the main products in acidic medium. Promoters for thiol formation include a range of metal oxides, potassium and sodium tungstates, and heteropolyacids and their salts. Thioethers and ethers may form as byproducts, along with olefins (except in the case of methanol). The method ... is used mainly for the industrial production of methanethiol.
Methyl mercaptan has been produced commercially via methanol condensation with hydrogen sulfide.
Prepared from sodium methyl sulfate and KHS /potassium hydrosulfide/ ... catalytically from methanol and hydrogen sulfide; ... from methyl chloride and sodium hydrosulfide.

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Methanethiol: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Analytic Laboratory Methods

Development of a ... method to quantify methanethiol in which ethanethiol was employed as an internal standard is reported. Recovery yields for methanethiol from an aqueous model system and a soy protein concentrate (SPC) aqueous slurry determined with this method ranged from 97 to 107% and from 103 to 121%, respectively. The methanethiol content of two commercial SPCs and two commercial soy protein isolate (SPI) samples, on a dry basis, ranged from 835 to 1190 times greater than the odor threshold for methanethiol. Relative standard deviations for quantifying methanethiol with the method from these samples were <5%, indicating its good reproducibility in quantifying methanethiol from soy protein products. Also investigated in the current study was the feasibility of using 5',5-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to determine the concentration of methanethiol in the aqueous solutions used to prepare the standard curve for quantifying methanethiol from soy protein products. The concentrations of methanethiol obtained from Ellman's reagent method were comparable with those from a weighing method and theoretical calculation
Method: NIOSH 2542, Issue 1; Procedure: gas chromatography, FPD sulfur mode; Analyte: methyl mercaptan; Matrix: air; Detection Limit: 4 ug/sample.
Method: OSHA 26; Procedure: gas chromatography with a flame photometric detector; Analyte: methyl mercaptan; Matrix: air; Detection Limit: 0.27 ppm (0.053 mg/cu m).
A GLASS FIBER FILTER IMPREGNATED WITH MERCURIC ACETATE IS SUITABLE FOR EITHER PERSONAL OR AREA AIR MONITORING FOR METHANETHIOL. QUANTITATION EMPLOYS GC WITH FLAME PHOTOMETRIC DETECTION. DETECTION LIMIT 17 UG/CU M.
For more Analytic Laboratory Methods (Complete) data for METHYL MERCAPTAN (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHOD FOR MEASURING METHANETHIOL IN BLOOD USING ZINC AS REDUCING AGENT & UTILIZING A SENSITIVE GAS CHROMATOGRAPH. METHOD MEASURES COVALENTLY BOUND METHANETHIOL THAT WAS NOT PREVIOUSLY DETECTED.
A gas chromatographic method is used to determine methane analogs & derivatives in blood of rats.

Storage Conditions

Separate from oxidizing materials. Store in a cool, dry, well-ventilated location.
Store in a cool place.

Interactions

Epigallocatechin gallate (EGCg), the main antimicrobial tea catechin, has been reported to inhibit growth and virulence factors of oral pathogens in vitro. Although the mechanism is unclear, the potential of EGCg in reducing halitosis caused by volatile sulfur compounds (VSCs) has been suggested. This study tested the hypothesis that EGCg reduces VSCs by suppressing mgl, the gene encoding L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, responsible for methyl mercaptan (CH3SH) production by oral anaerobes. In this study, the effect of EGCg on in vitro growth, CH3SH production, and mgl gene expression in P. gingivalis W83 was investigated. EGCg inhibited growth of P. gingivalis W83 (MIC = 97.5 ug/mL) and was bactericidal (MBC = 187.5 ug/mL). At sub-MIC levels, EGCg inhibited CH3SH production, and mgl mRNA and protein expression (p < 0.05). /The authors/ conclude that EGCg may represent a natural and alternative agent to the antimicrobial chemicals currently available for halitosis control.
...The doses of ip injected ammonium acetate or sodium octanoate needed to induce hepatic coma (coma following acute necrosis of the liver) were greatly reduced when /rats/ were exposed to methyl mercaptan at 1,200 ppm within 1 minute after injection. /It was/ suggested that methyl mercaptan exposure may intensify the toxic effects of ammonia and fatty acids in human hepatic failure.
Methanethiol is associated with hepatic failure in humans and the synergistic action of methanethiol, ammonia and octanoate is sufficient to account for the coma of experimental hepatic necrosis. ...
Interactions between mercaptans, including methyl mercaptan, and ammonium acetate or sodium octanoate in the induction of coma in rats has been reported. ...Human exposure to methyl mercaptan in conjunction with hepatotoxins may result in exacerbated liver damage and/or neurotoxicity. There is a possibility of these multiple exposures in the workplace and in the vicinity of hazardous waste sites.
... Ammonia and fatty acids accentuated respiratory paralysis and coma due to exposure to methanethiol.

Dates

Last modified: 08-15-2023

Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines

Anna M Costa, Lluís Bosch, Elena Petit, Jaume Vilarrasa
PMID: 33914532   DOI: 10.1021/acs.joc.1c00349

Abstract

A long series of Michael acceptors are studied computationally as potential alternatives to the maleimides that are used in most antibody-drug conjugates to link Cys of mAbs with cytotoxic drugs. The products of the reaction of methanethiol (CH
SH/MeSH, as a simple model of Cys) with N-methylated ethynesulfonamide, 2-ethynylpyridinium ion, propynamide, and methyl ethynephosphonamidate (that is, with HC≡C-EWG) are predicted by the M06-2X/6-311+G(d,p) method to be thermodynamically more stable, in relation to their precursors, than that of MeSH with
-methylmaleimide and, in general, with H
C═CH-EWG; calculations with AcCysOMe and
BuSH are also included. However, for the addition of the anion (MeS
), which is the reactive species, the order changes and N-methylated 2-vinylpyridinium ion, 2,3-butadienamide, and maleimide may give more easily the anionic adducts than several activated triple bonds; moreover, the calculated Δ
values increase following the order HC≡C-SO
NHMe,
-methylmaleimide, HC≡C-PO(OMe)NHMe, and HC≡C-CONHMe. In other words, MeS
is predicted to react more rapidly with maleimides than with ethynephosphonamidates and with propynamides, in agreement with the experimental results. New mechanistic details are disclosed regarding the advantageous use of some amides, especially of ethynesulfonamides, which, however, are more prone to double additions and exchange reactions.


Effect of methanethiol on process performance, selectivity and diversity of sulfur-oxidizing bacteria in a dual bioreactor gas biodesulfurization system

Karine Kiragosyan, Magali Picard, Peer H A Timmers, Dimitry Y Sorokin, Johannes B M Klok, Pawel Roman, Albert J H Janssen
PMID: 32506049   DOI: 10.1016/j.jhazmat.2020.123002

Abstract

This study provides important new insights on how to achieve high sulfur selectivities and stable gas biodesulfurization process operation in the presence of both methanethiol and H
S in the feed gas. On the basis of previous research, we hypothesized that a dual bioreactor lineup (with an added anaerobic bioreactor) would favor sulfur-oxidizing bacteria (SOB) that yield a higher sulfur selectivity. Therefore, the focus of the present study was to enrich thiol-resistant SOB that can withstand methanethiol, the most prevalent and toxic thiol in sulfur-containing industrial off gases. In addition, the effect of process conditions on the SOB population dynamics was investigated. The results confirmed that thiol-resistant SOB became dominant with a concomitant increase of the sulfur selectivity from 75 mol% to 90 mol% at a loading rate of 2 mM S methanethiol day
. The abundant SOB in the inoculum - Thioalkalivibrio sulfidiphilus - was first outcompeted by Alkalilimnicola ehrlichii after which Thioalkalibacter halophilus eventually became the most abundant species. Furthermore, we found that the actual electron donor in our lab-scale biodesulfurization system was polysulfide, and not the primarily supplied sulfide.


Spotlight on release mechanisms of volatile thiols in beverages

Hugo Bonnaffoux, Aurélie Roland, Rémi Schneider, Florine Cavelier
PMID: 32866707   DOI: 10.1016/j.foodchem.2020.127628

Abstract

Volatile thiols are very strong-smelling molecules that can impact the aroma of numerous beverages. Several thiols and thiol precursors have been reported previously in different plants used as raw material for beverages, some of which are fermented. We focused on thiols in beverages and their release mechanisms from precursors during processing. Volatile thiols in beverages can be classified aslow molecular weight volatile thiols (e.g. H
S, methanethiol) which impact the smell negatively, and volatile thiols with higher boiling points that contribute positively to the aroma profile. The first part of this review is devoted to volatile thiols, without considering small malodorous molecules. The second part deals with thiol precursors and the different release mechanisms induced by processing (e.g. extraction, roasting or fermentation) and by the growing methods (e.g. viticulture), which can impact on amounts of thiols and their precursors.


Nanographene oxide modified phenyl methanethiol nanomagnetic composite for rapid separation of aluminum in wastewaters, foods, and vegetable samples by microwave dispersive magnetic micro solid-phase extraction

Hamid Shirkhanloo, Masoud Khaleghi Abbasabadi, Farnaz Hosseini, Ali Faghihi Zarandi
PMID: 33482488   DOI: 10.1016/j.foodchem.2021.129042

Abstract

A new method based on graphene oxide modified (4-phenyl) methanethiol nanomagnetic composite (Fe
O
@4-PhMT-GO) was used for extraction and separation of aluminum from wastewater, food, and vegetable samples in aluminum cookware by microwave dispersive magnetic micro solid-phase extraction (MDM-μ-SPE). In optimized conditions, the working range (WR), the linear range (LR), the limit of detection (LOD), and enrichment factor (EF) were obtained 5-5200 μg L
, 5-1600 μg L
, 1.5 µg L
, and 48.8, respectively (RSD% = 2.5). By MDM-μ-SPE procedure, the aluminum concentrations in baking rice and spinach with aluminum cookware were obtained 97.43 ± 2.57 mg g
and 131.64 ± 5.18 mg g
, respectively which was analyzed by atom trap flame atomic absorption spectrometer (AT-FAAS). The results showed, the aluminum concentrations in cooked foods with Teflon cookware were less than aluminum cookware. The methodology was validated by standard reference materials (SRM) and inductively coupled plasma mass spectrometry analysis (ICP-MS).


Finite Element Modelling of Bandgap Engineered Graphene FET with the Application in Sensing Methanethiol Biomarker

Paramjot Singh, Parsoua Abedini Sohi, Mojtaba Kahrizi
PMID: 33467459   DOI: 10.3390/s21020580

Abstract

In this work, we have designed and simulated a graphene field effect transistor (GFET) with the purpose of developing a sensitive biosensor for methanethiol, a biomarker for bacterial infections. The surface of a graphene layer is functionalized by manipulation of its surface structure and is used as the channel of the GFET. Two methods, doping the crystal structure of graphene and decorating the surface by transition metals (TMs), are utilized to change the electrical properties of the graphene layers to make them suitable as a channel of the GFET. The techniques also change the surface chemistry of the graphene, enhancing its adsorption characteristics and making binding between graphene and biomarker possible. All the physical parameters are calculated for various variants of graphene in the absence and presence of the biomarker using counterpoise energy-corrected density functional theory (DFT). The device was modelled using COMSOL Multiphysics. Our studies show that the sensitivity of the device is affected by structural parameters of the device, the electrical properties of the graphene, and with adsorption of the biomarker. It was found that the devices made of graphene layers decorated with TM show higher sensitivities toward detecting the biomarker compared with those made by doped graphene layers.


Comparison of Chemical Composition between Kuromoji (

Naoki Nanashima, Maiko Kitajima, Shizuka Takamagi, Miyuki Fujioka, Toshiko Tomisawa
PMID: 32933154   DOI: 10.3390/molecules25184195

Abstract

Kuromoji (
) is a tree that grows throughout Japan. The components of kuromoji essential oil have antitumor and aromatherapy effects. However, the composition of the hydrosol, obtained as a by-product of the essential oil process, is unknown. Furthermore, it is unknown whether kuromoji essential oil has a deodorizing effect. Therefore, the purpose of the current study was to compare the chemical composition of kuromoji essential oil and hydrosol, as well as evaluate the deodorizing effect of the former. The chemical composition of samples was evaluated using gas chromatography-mass spectrometry (GC-MS). Additionally, the deodorizing effect of Kuromoji essential oil was investigated with the detector tube method using ammonia, hydrogen sulfide, methyl mercaptan, and isovaleric acid. Linalool was the most abundant component in both the essential oil and hydrosol; however, its proportion was higher in the hydrosol (57.5%) than in the essential oil (42.8%). The hydrosol contained fewer chemical components, but higher proportions of trans-geraniol and ethanol. Moreover, the essential oil eliminated 50% of ammonia and 97.6% or more of isovaleric acid. Interestingly, linalool was soluble in the hydrosol and did not irritate the skin. This suggests that the hydrosol may be an effective foot care product.


A coupled enzyme assay for detection of selenium-binding protein 1 (SELENBP1) methanethiol oxidase (MTO) activity in mature enterocytes

Thilo Magnus Philipp, Andreas Will, Hannes Richter, Patrick Rainer Winterhalter, Georg Pohnert, Holger Steinbrenner, Lars-Oliver Klotz
PMID: 33901808   DOI: 10.1016/j.redox.2021.101972

Abstract

Methanethiol, a gas with the characteristic smell of rotten cabbage, is a product of microbial methionine degradation. In the human body, methanethiol originates primarily from bacteria residing in the lumen of the large intestine. Selenium-binding protein 1 (SELENBP1), a marker protein of mature enterocytes, has recently been identified as a methanethiol oxidase (MTO). It catalyzes the conversion of methanethiol to hydrogen sulfide (H
S), hydrogen peroxide (H
O
) and formaldehyde. Here, human Caco-2 intestinal epithelial cells were subjected to enterocyte-like differentiation, followed by analysis of SELENBP1 levels and MTO activity. To that end, we established a novel coupled assay to assess MTO activity mimicking the proximity of microbiome and intestinal epithelial cells in vivo. The assay is based on in situ-generation of methanethiol as catalyzed by a bacterial recombinant l-methionine gamma-lyase (MGL), followed by detection of H
S and H
O
. Applying this assay, we verified the loss and impairment of MTO function in SELENBP1 variants (His329Tyr; Gly225Trp) previously identified in individuals with familial extraoral halitosis. MTO activity was strongly enhanced in Caco-2 cells upon enterocyte differentiation, in parallel with increased SELENBP1 levels. This suggests that mature enterocytes located at the tip of colonic crypts are capable of eliminating microbiome-derived methanethiol.


Efficacy of Intravenous Hydroxocobalamin for Treatment of Sodium Methanethiolate Exposure in a Swine Model (Sus scrofa) of Severe Methanethiol Toxicity

Joseph K Maddry, R Madelaine Paredes, Jennifer Rebeles, Glen Olson, Maria Castaneda, Kaysie Canellis, Patrick C Ng, Vikhyat S Bebarta
PMID: 32239422   DOI: 10.1007/s13181-020-00767-7

Abstract

Methanethiol is a highly toxic chemical present in crude oil and natural gas. At high concentrations, methanethiol causes metabolic acidosis, seizures, myocardial infarction, coma, and death. Occupational Health and Safety Administration lists methanethiol as a potential terrorist weapon. Methanethiol blocks the electron transport chain, resulting in lactic acidosis and acidemia. There is no specific treatment for methanethiol. Our objective was to measure the efficacy of intravenous (IV) hydroxocobalamin (HOC) versus no treatment (control) in methanethiol-induced apnea in a swine model.
Sixteen anesthetized swine received IV sodium methanethiolate to apnea and were randomized to receive either IV HOC or no treatment. Physiologic and laboratory parameters were monitored throughout the study. Power analysis indicated that 8 animals per group would be sufficient to find a moderate effect (f = 0.24) with 2 groups, α = 0.05, and 80% power.
Both groups were similar in baseline characteristics. Following treatment, the HOC group had significantly higher heart rate and blood pressure at 5-10 minutes post-apnea, higher systemic vascular resistance at 5 minutes post-apnea, higher tidal volume, higher end-tidal carbon dioxide, and lower end-tidal oxygen 10-15 minutes post-apnea compared with controls. None of the animals survived to the end of the study (60 minutes). The Kaplan-Meier survival curves were significantly different between cohorts (log-rank p = 0.0321), with the HOC group surviving longer than controls (32.4 ± 7.3 vs. 25.8 ± 1.0 minutes).
In our model of intravenous methanethiolate poisoning, IV HOC administration resulted in a transient improvement in vital signs and prolonged time to death; however, it did not improve survival.


Methanol-Essential Growth of

Guido Hennig, Carsten Haupka, Luciana F Brito, Christian Rückert, Edern Cahoreau, Stéphanie Heux, Volker F Wendisch
PMID: 32443885   DOI: 10.3390/ijms21103617

Abstract

Methanol is a sustainable substrate for biotechnology. In addition to natural methylotrophs, metabolic engineering has gained attention for transfer of methylotrophy. Here, we engineered
for methanol-dependent growth with a sugar co-substrate. Heterologous expression of genes for methanol dehydrogenase from
and of ribulose monophosphate pathway genes for hexulose phosphate synthase and isomerase from
enabled methanol-dependent growth of mutants carrying one of two independent metabolic cut-offs, i.e., either lacking ribose-5-phosphate isomerase or ribulose-5-phosphate epimerase. Whole genome sequencing of strains selected by adaptive laboratory evolution (ALE) for faster methanol-dependent growth was performed. Subsequently, three mutations were identified that caused improved methanol-dependent growth by (1) increased plasmid copy numbers, (2) enhanced riboflavin supply and (3) reduced formation of the methionine-analogue O-methyl-homoserine in the methanethiol pathway. Our findings serve as a foundation for the engineering of
to unleash the full potential of methanol as a carbon source in biotechnological processes.


Dimethylsulfoniopropionate Sulfur and Methyl Carbon Assimilation in

Joseph S Wirth, Tao Wang, Qiuyuan Huang, Robert H White, William B Whitman
PMID: 32209679   DOI: 10.1128/mBio.00329-20

Abstract

Dimethylsulfoniopropionate (DMSP) is abundant in marine environments and an important source of reduced carbon and sulfur for marine bacteria. While both
and
possessed genes encoding the DMSP demethylation and cleavage pathways, their responses to DMSP differed. A glucose-fed, chemostat culture of
consumed 99% of the DMSP even when fed a high concentration of 5 mM. At the same time, cultures released 19% and 7.1% of the DMSP as dimethylsulfide (DMS) and methanethiol, respectively. Under the same conditions,
consumed only 28% of the DMSP and formed one-third of the amount of gases. To examine the pathways of sulfur and methyl C assimilation, glucose-fed chemostats of both species were fed 100 μM mixtures of unlabeled and doubly labeled [
-
C,
S]DMSP. Both species derived nearly all of their sulfur from DMSP despite high sulfate availability. In addition, only 33% and 50% of the methionine was biosynthesized from the direct capture of methanethiol in
and
, respectively. The remaining methionine was biosynthesized by the random assembly of free sulfide and methyl-tetrahydrofolate derived from DMSP. Thus, although the two species possessed similar genes encoding DMSP metabolism, their growth responses were very different.
Dimethylsulfoniopropionate (DMSP) is abundant in marine environments and an important source of reduced carbon and sulfur for marine bacteria. DMSP is the precursor for the majority of atmospheric dimethylsulfide (DMS), a climatically active gas that connects the marine and terrestrial sulfur cycles. Although research into the assimilation of DMSP has been conducted for over 20 years, the fate of DMSP in microbial biomass is not well understood. In particular, the biosynthesis of methionine from DMSP has been a focal point, and it has been widely believed that most methionine was synthesized via the direct capture of methanethiol. Using an isotopic labeling strategy, we have demonstrated that the direct capture of methanethiol is not the primary pathway used for methionine biosynthesis in two
species, a genus comprised primarily of globally abundant marine bacteria. Furthermore, although the catabolism of DMSP by these species varied greatly, the anabolic pathways were highly conserved.


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